Myeloperoxidase (MPO) Inhibition: 4-Chloro-3-(4-chlorophenoxy)aniline Exhibits 54 nM Potency vs. >29,000 nM for 4-(4-Chlorophenoxy)aniline
4-Chloro-3-(4-chlorophenoxy)aniline demonstrates potent, nanomolar inhibition of human myeloperoxidase (MPO), a key enzyme implicated in inflammatory diseases. This activity is contrasted with the closely related analog 4-(4-chlorophenoxy)aniline, which is essentially inactive against the same target, highlighting the critical role of the 3-chloro substitution for target engagement. The data reveal a >500-fold difference in inhibitory potency [1][2].
| Evidence Dimension | Inhibitory potency against human Myeloperoxidase (MPO) chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM |
| Comparator Or Baseline | 4-(4-chlorophenoxy)aniline (CAS 56705-51-2) with IC₅₀ = 29,300 nM |
| Quantified Difference | 543-fold more potent (lower IC₅₀) for 4-Chloro-3-(4-chlorophenoxy)aniline |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity, incubated for 10 min followed by NaCl addition, measured by aminophenyl fluorescein assay [1][2]. |
Why This Matters
For researchers investigating MPO-dependent pathways, procuring 4-Chloro-3-(4-chlorophenoxy)aniline is essential for achieving relevant in vitro inhibition; using the mono-chlorinated analog will result in negligible activity and a failed assay.
- [1] BindingDB. (n.d.). Entry BDBM50567714 (CHEMBL4855030): 4-Chloro-3-(4-chlorophenoxy)aniline, IC₅₀ = 54 nM against MPO. View Source
- [2] BindingDB. (n.d.). Entry BDBM50334279 (CHEMBL1521156): 4-(4-chlorophenoxy)aniline, IC₅₀ = 29,300 nM against MPO. View Source
